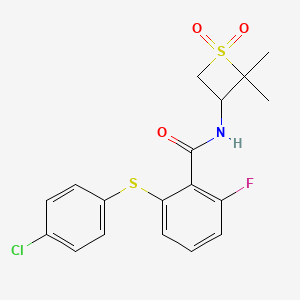![molecular formula C17H18N2O3 B7425403 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate](/img/structure/B7425403.png)
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is an organic compound that features a pyridine ring attached to a phenyl group through a carbonylamino linkage, with a propyl acetate group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate typically involves the following steps:
Formation of the Pyridine-2-carbonylamino Intermediate: This step involves the reaction of pyridine-2-carboxylic acid with an amine to form the pyridine-2-carbonylamino intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a carbonylation reaction.
Attachment of Propyl Acetate Group: Finally, the propyl acetate group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The carbonylamino linkage and propyl acetate group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and its derivatives share structural similarities.
Phenylpropyl Acetates: Compounds with phenylpropyl acetate groups exhibit similar chemical properties.
Uniqueness
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-[3-(pyridine-2-carbonylamino)phenyl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-11-5-7-14-6-4-8-15(12-14)19-17(21)16-9-2-3-10-18-16/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBSOCHHFPFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(3-Ethoxy-4-methoxyphenyl)propyl]-3-(2-imidazo[1,2-a]pyridin-2-ylethyl)urea](/img/structure/B7425326.png)
![Ethyl 3-nitro-2-[(2-phenoxypyridin-4-yl)methylamino]pyridine-4-carboxylate](/img/structure/B7425331.png)
![2-[1-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B7425338.png)
![N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7425343.png)
![3-N,3-N-dimethyl-5-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7425349.png)
![3-[4-(3-Methylsulfonylphenoxy)anilino]pyrazine-2-carbonitrile](/img/structure/B7425361.png)
![4-[2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]-3-(2-fluorophenyl)piperazin-2-one](/img/structure/B7425369.png)


![N-(4,4-dimethyl-2-oxooxolan-3-yl)-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7425409.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]propanamide](/img/structure/B7425410.png)
![N-[4-(carbamoylamino)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B7425418.png)
![Dimethyl 7-(2,4,5-trifluoro-3-hydroxybenzoyl)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B7425425.png)
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-5-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7425428.png)
